Product packaging for 2-(5-Acetyl-2-thienyl)benzaldehyde(Cat. No.:)

2-(5-Acetyl-2-thienyl)benzaldehyde

Cat. No.: B12856965
M. Wt: 230.28 g/mol
InChI Key: NAQIZDXFPYNFIO-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Heterocycles in Contemporary Synthetic Strategies

Aromatic heterocycles are fundamental building blocks in modern synthetic chemistry. nih.govrsc.org These cyclic compounds, which contain atoms of at least two different elements in their rings, are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netijprajournal.com Their unique electronic and structural properties allow for a wide range of chemical transformations, making them versatile scaffolds for the construction of complex molecular architectures. nih.govrsc.org The incorporation of heteroatoms like sulfur, nitrogen, and oxygen into cyclic systems can significantly influence the molecule's reactivity, solubility, and biological activity. nih.gov

Significance of Thiophene (B33073) and Benzaldehyde (B42025) Moieties as Core Building Blocks

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a particularly privileged structure in medicinal chemistry. nih.govrsc.orgresearchgate.net Thiophene derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netijprajournal.comcognizancejournal.com This has led to their incorporation into numerous FDA-approved drugs. nih.govrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for interactions with biological targets. researchgate.net

Benzaldehyde and its derivatives are also of great importance in organic synthesis. ontosight.aiwisdomlib.orgwikipedia.org The aldehyde functional group is highly reactive and serves as a key precursor for the synthesis of a multitude of more complex molecules through reactions such as condensations and additions. wikipedia.orgorganic-chemistry.org Benzaldehyde derivatives are utilized in the manufacturing of dyes, fragrances, and pharmaceuticals. ontosight.aigoogle.com The combination of a thiophene ring and a benzaldehyde moiety within a single molecule, as seen in thienyl-benzaldehydes, creates a bifunctional system with the potential for diverse chemical modifications and applications.

Structural Characteristics and Nomenclature of 2-(5-Acetyl-2-thienyl)benzaldehyde within Organic Chemistry

The compound this compound possesses a distinct molecular architecture. Its structure consists of a benzaldehyde ring substituted at the 2-position with a 5-acetyl-2-thienyl group. The nomenclature systematically describes this arrangement: the "benzaldehyde" forms the parent structure, the "2-" indicates the point of attachment of the substituent to the benzene (B151609) ring, and "(5-Acetyl-2-thienyl)" specifies the substituent itself—a thiophene ring connected at its 2-position and bearing an acetyl group at its 5-position.

Physicochemical Properties of Related Compounds

Property5-Acetyl-2-thiophenecarbaldehydeBenzaldehyde
Molecular FormulaC7H6O2SC7H6O
Molecular Weight154.186 g/mol 106.12 g/mol
Boiling Point307.4±27.0 °C at 760 mmHg178.1 °C
Melting Point104-105°C-26 °C
Density1.3±0.1 g/cm3 1.044 g/cm³

This table presents data for related compounds to provide context for the properties of this compound. Data sourced from chemeo.comchemsrc.com.

Research Landscape and Identified Gaps in the Study of this Specific Compound

The research landscape for thienyl-benzaldehyde derivatives is an active area of investigation, with studies often focusing on their synthesis and potential applications. For instance, the synthesis of related compounds like 5-aryl-2-acetylthiophenes has been explored as intermediates for biologically active molecules. mdpi.comsciforum.net Similarly, the synthesis of chalcones from acetylthiophenes and benzaldehydes is a well-established route to compounds with potential pharmacological activities. mdpi.com

However, a specific focus on this compound is not prominent in the existing literature. While there is extensive research on its constituent parts and related structures, this particular isomer appears to be understudied. This represents a significant research gap. The unique substitution pattern of this molecule could lead to novel chemical properties and biological activities that differ from more commonly studied isomers. Future research could focus on the development of efficient synthetic routes to this compound, a thorough characterization of its physicochemical properties, and an exploration of its reactivity. Investigating its potential as a precursor for novel heterocyclic systems or as a biologically active agent in its own right could be a fruitful avenue for future studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2S B12856965 2-(5-Acetyl-2-thienyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

2-(5-acetylthiophen-2-yl)benzaldehyde

InChI

InChI=1S/C13H10O2S/c1-9(15)12-6-7-13(16-12)11-5-3-2-4-10(11)8-14/h2-8H,1H3

InChI Key

NAQIZDXFPYNFIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 5 Acetyl 2 Thienyl Benzaldehyde and Analogous Architectures

Strategies for Functionalizing the Thiophene (B33073) Ring Precursors

The initial and critical phase in the synthesis of 2-(5-acetyl-2-thienyl)benzaldehyde involves the strategic functionalization of the thiophene ring. This typically entails introducing an acetyl group at the desired position, a process that relies on a deep understanding of the reactivity of the thiophene nucleus.

Regioselective Acetylation Protocols for Thiophene Derivatives

The acetylation of thiophene is a classic example of electrophilic aromatic substitution. Friedel-Crafts acylation is a commonly employed method, demonstrating high regioselectivity for the 2-position (or the equivalent 5-position on an unsubstituted ring). echemi.comstackexchange.com This preference is attributed to the greater stability of the reaction intermediate formed when the electrophile attacks the C2 position. echemi.comstackexchange.com The intermediate resulting from attack at the 2-position can be described by three resonance structures, whereas attack at the 3-position yields an intermediate with only two resonance forms. echemi.comstackexchange.com A greater number of resonance forms implies a more stable and lower-energy intermediate, thus favoring substitution at the 2- and 5-positions. echemi.comstackexchange.com

The choice of Lewis acid catalyst and reaction conditions can further influence the outcome. For instance, using tin(IV) chloride (SnCl₄), a weaker Lewis acid than aluminum chloride (AlCl₃), can allow for regioselective acetylation under specific conditions, particularly in more complex heterocyclic systems. acs.org Solvent-free conditions using nanosheet assemblies of tin(II) oxide (SnO₂) have also been shown to effectively catalyze the regioselective acylation of thiophene, yielding 2-acylated products in quantitative amounts. acs.org

Catalyst/ConditionsSubstrateProductYieldReference
SnCl₄, CH₃COClThiophene2-Acetylthiophene (B1664040)Good st-andrews.ac.uk
SnO₂ nanosheetsThiophene2-AcetylthiopheneQuantitative acs.org
AlCl₃, CH₃COClThienopyrrole2-Acetylthienopyrrole- acs.org

Utilization of Boronic Acid Precursors (e.g., 5-Acetyl-2-thienylboronic Acid) in Cross-Coupling Reactions

An alternative and highly versatile strategy for functionalizing the thiophene ring involves the use of boronic acid precursors. 5-Acetyl-2-thienylboronic acid is a key building block that can be readily prepared and utilized in subsequent cross-coupling reactions. ontosight.aichemimpex.comsamaterials.com This boronic acid derivative is a stable, white powder and serves as a reactant for various synthetic transformations, most notably the Suzuki-Miyaura cross-coupling. samaterials.comsigmaaldrich.com

Several synthetic routes to 5-acetyl-2-thiopheneboronic acid have been reported. One common method involves the reaction of thiophene and acetic anhydride. Other approaches include the Knorr synthesis, which involves the reaction of 2-propenylthiourea and ethyl borate, and a borylation reaction of 5-bromo-2-acetylthiophene with a borane (B79455) source in the presence of a palladium catalyst. bloomtechz.com The oxidation of 5-acetyl-2-thiophenol also yields the desired boronic acid. bloomtechz.com

Construction of the Benzaldehyde (B42025) Moiety and Inter-Ring Coupling Techniques

With the functionalized thiophene precursor in hand, the next critical step is the construction of the benzaldehyde moiety and the formation of the bond connecting the two aromatic rings. Palladium-catalyzed cross-coupling reactions are the cornerstone of this phase of the synthesis.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Thienyl Bond Formation

The formation of the C-C bond between the thiophene and benzene (B151609) rings is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance and proceed under relatively mild conditions. d-nb.infonih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govacs.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including those containing thiophene rings. d-nb.infosemanticscholar.orgrasayanjournal.co.in This reaction typically involves the coupling of an organoboron compound, such as 5-acetyl-2-thienylboronic acid, with an aryl halide or triflate in the presence of a palladium catalyst and a base. d-nb.infomdpi.com

The reaction has been successfully applied to the synthesis of various 2-arylthiophenes and 4-arylthiophene-2-carbaldehydes. d-nb.infomdpi.com For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters in the presence of potassium phosphate (B84403) (K₃PO₄) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to produce the corresponding 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com Microwave-assisted Suzuki coupling reactions in water have also been developed, offering an environmentally benign and efficient alternative. semanticscholar.org The use of specific precatalysts, such as XPhos-based systems, has been shown to be effective for challenging cross-couplings involving thienylboronic acids. ntnu.no

Aryl Halide/TriflateBoronic Acid/EsterCatalyst SystemBaseYieldReference
4-Bromoanisole(5-Formylthiophen-2-yl)boronic acidXPhos precatalystVariousOptimized ntnu.no
4-Bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh₃)₄K₃PO₄Moderate to Excellent mdpi.com
2-Acetyl-5-bromothiopheneAryl(hetaryl)boronic acidsBenzothiazole-based Pd(II)-precatalystKOHExcellent semanticscholar.org
BromothiopheneArylboronic acidNi(cod)₂K₂CO₃Excellent rasayanjournal.co.in

The Stille coupling reaction provides another robust method for the formation of aryl-thienyl bonds. This reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgsynarchive.com The reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org

In the context of synthesizing thiophene-containing biaryls, the Stille reaction can be employed by reacting a thienylstannane with an aryl halide or vice versa. core.ac.ukjuniperpublishers.com For example, the synthesis of (bi)thienylpyrroles has been achieved through the Stille coupling of 1-methyl-2-(tributylstannyl)-1H-pyrrole with heteroaromatic bromides using a Pd(PPh₃)₄ catalyst. core.ac.uk The reaction conditions, including the choice of catalyst, ligands, and additives like copper(I) iodide (CuI), can significantly influence the reaction rate and yield. organic-chemistry.orgwiley-vch.deharvard.edu While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

OrganostannaneElectrophileCatalyst SystemConditionsYieldReference
1-Methyl-2-(tributylstannyl)-1H-pyrrole2-BromothiophenePd(PPh₃)₄Toluene, 80°C, 24h71% core.ac.uk
Tributyl(vinyl)stannaneAryl iodidePd(PPh₃)₄/LiClTHF, reflux- harvard.edu
Aryl stannaneThiophene halidePd catalystVarious- juniperpublishers.com

Directed C-H Functionalization Strategies for Regioselective Thienylation of Benzaldehydes

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy in organic synthesis. mdpi.com For a scaffold such as this compound, the key challenge lies in the regioselective formation of the aryl-heteroaryl bond. Directed C-H functionalization provides a potent solution by using a directing group to position a metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.

In the context of benzaldehydes, the formyl group itself is a meta-director under electrophilic conditions and can be a challenging substrate for ortho-functionalization due to potential catalyst poisoning. To overcome this, transient directing group (TDG) strategies have been developed. researchgate.net This approach involves the in situ formation of an imine from the benzaldehyde and an amine, which then acts as a directing group for ortho-C-H activation. researchgate.net Palladium-catalyzed reactions using this strategy have successfully achieved the ortho-arylation, chlorination, and bromination of various benzaldehyde substrates. researchgate.net While direct thienylation using this specific method is not widely documented, the principle allows for the coupling of benzaldehydes with thienyl-containing coupling partners.

The general approach involves several key steps:

In Situ Formation of a Directing Group: The aldehyde reacts reversibly with an amine (e.g., an amino acid or a simple alkylamine) to form an imine.

Directed C-H Activation: A transition metal catalyst, typically palladium, coordinates to the imine's nitrogen atom. This coordination facilitates the formation of a palladacycle intermediate by activating a nearby ortho-C-H bond on the benzaldehyde ring. dmaiti.com

Functionalization: The metallacyclic intermediate reacts with a coupling partner, such as a thienyl halide or boronic acid, to form the C-C bond.

Hydrolysis: The imine is hydrolyzed during workup to regenerate the aldehyde functionality, leaving the thienyl group at the ortho position.

Vilsmeier-Haack Formylation in the Synthesis of Related Aldehydes

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction is particularly relevant for the synthesis of precursors to the target scaffold, specifically for introducing the aldehyde group onto a pre-existing 2-phenylthiophene (B1362552) core or for synthesizing related heteroaromatic aldehydes. thieme-connect.de

The reaction mechanism involves two main stages:

Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a chloroiminium ion, known as the Vilsmeier reagent. organic-chemistry.orgjk-sci.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde. jk-sci.com

Thiophene is an electron-rich heterocycle that readily undergoes Vilsmeier-Haack formylation. The relative reactivity of five-membered heterocycles in this reaction is generally pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com The formylation of 2-substituted thiophenes typically occurs at the C5 position. Therefore, if one were to start with a 2-phenylthiophene derivative, the Vilsmeier-Haack reaction could be employed to install a formyl group at the 5-position of the thiophene ring. Similarly, the reaction can be used to synthesize a variety of formyl-substituted thienylpyrroles and other heterocyclic aldehydes that serve as versatile building blocks. researchgate.netresearchgate.net

Reactant TypeReagentsProduct TypeRef
Electron-Rich Arene/HetareneDMF, POCl₃, H₂OSubstituted Benzaldehyde or Heteroaromatic Aldehyde jk-sci.com
2,5-di(2-thienyl)pyrrolesPOCl₃/DMF2,5-di(2-thienyl)pyrrole-3-carbaldehydes researchgate.net
N,N-dimethylanilinePOCl₃/DMF4-(Dimethylamino)benzaldehyde thieme-connect.de

Convergent and Linear Synthesis Pathways to the Target Scaffold

Both convergent and linear strategies can be envisioned for constructing the this compound scaffold. Convergent syntheses involve preparing key fragments separately before combining them in a late-stage coupling step, while linear syntheses build the molecule sequentially.

Aldol (B89426) Condensation Routes Involving 2-Acetylthiophene and Substituted Benzaldehydes

Aldol condensation, particularly the Claisen-Schmidt variant, is a fundamental C-C bond-forming reaction used to synthesize α,β-unsaturated ketones, commonly known as chalcones. mdpi.com This pathway is highly relevant for producing architectures analogous to the target compound, where a thienyl ketone is linked to an aromatic ring via a propenone bridge. These chalcones are important intermediates for the synthesis of various heterocyclic systems. mdpi.com

The general reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. In this context, 2-acetylthiophene (or its derivatives) reacts with various substituted benzaldehydes to yield thienyl-containing chalcones. mdpi.comsemanticscholar.org

Example Reaction Scheme: A solution of an acetylthiophene and a benzaldehyde in an alcoholic solvent is treated with a base, such as sodium hydroxide (B78521), and stirred at room temperature. The resulting chalcone (B49325) often precipitates from the reaction mixture and can be isolated by filtration. mdpi.com

Acetylthiophene DerivativeBenzaldehyde DerivativeProduct (Chalcone)YieldRef
3-Acetyl-2,5-dimethylthiophene4-Nitrobenzaldehyde(2E)-1-(2,5-Dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone78% mdpi.com
2-Naphthylethanone (analog)Various Aromatic Aldehydes2-Naphthyl-3-arylpropen-2-en-1-onesN/A semanticscholar.org

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, offer a highly efficient and atom-economical route to complex molecular scaffolds. nih.gov For the synthesis of thiophene-containing structures, the Gewald reaction is a prominent MCR. researchgate.net

The Gewald three-component reaction typically involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. researchgate.nettandfonline.com This strategy allows for the rapid assembly of highly functionalized thiophene rings, which can be further elaborated to the desired target. For instance, a suitably substituted ketone, an active methylene nitrile, and sulfur could potentially assemble a thiophene ring already bearing the necessary acetyl group precursor and a point of attachment for the benzaldehyde moiety.

Recent advances have expanded the scope of MCRs to include catalyst-free, base-catalyzed, and metal-catalyzed processes for synthesizing a wide variety of thiophene derivatives. tandfonline.com These reactions are distinguished by their operational simplicity and ability to generate molecular diversity quickly, making them attractive for building libraries of compounds based on the target scaffold. nih.gov

Chemo- and Regioselective Considerations in the Synthesis of Multi-Functionalized Intermediates

The synthesis of molecules with multiple functional groups, such as this compound, presents significant challenges in chemo- and regioselectivity. lnu.edu.cn Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a reaction occurs.

When constructing multi-functionalized intermediates, several competing reaction pathways may exist. For example, in the synthesis of polysubstituted benzenes or heterocycles, controlling the substitution pattern is crucial. lnu.edu.cn Strategies to achieve selectivity include:

Use of Directing Groups: As discussed in C-H functionalization, directing groups can ensure high regioselectivity in metal-catalyzed coupling reactions. nih.gov

Tuning Electronic Properties: The inherent electronic nature of substituents can direct incoming reagents to specific positions. In a microwave-assisted MCR, the differing nucleophilicity of two amino groups on a substituted diamine was shown to control the regioselectivity of the condensation, leading to a single regioisomer. nih.gov

Kinetically vs. Thermodynamically Controlled Reactions: Adjusting reaction conditions such as temperature, solvent, and reaction time can favor one product over another.

Use of Advanced Reagents: The development of highly selective metalating agents, such as TMP-based zinc and magnesium reagents (e.g., TMPZnCl·LiCl), allows for the precise, regioselective deprotonation and functionalization of sensitive heterocyclic scaffolds under mild conditions. nih.govrsc.org

In the synthesis of complex intermediates like polyfunctionalized pyrazoles or pyridazinones from 1,2,4-triketone analogs, the reaction can yield different isomeric products depending on the conditions and the nature of the substituents. semanticscholar.org Achieving control over these transformations is essential for an efficient and predictable synthesis of the final target molecule.

Chemical Reactivity and Derivatization Strategies of 2 5 Acetyl 2 Thienyl Benzaldehyde

Reactivity Profile of the Aldehyde Functionality (–CHO)

The aldehyde group (–CHO) on the benzene (B151609) ring is a primary site for nucleophilic addition and related reactions. Its reactivity is central to many derivatization strategies.

Condensation Reactions for the Formation of Imines and Hydrazones

The aldehyde functionality of 2-(5-acetyl-2-thienyl)benzaldehyde readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in synthetic organic chemistry. beilstein-journals.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the amine or hydrazine on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a dehydration step, often catalyzed by a small amount of acid, to yield the final C=N double-bond product. masterorganicchemistry.com The formation of water during the reaction means it is a type of condensation reaction. masterorganicchemistry.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) results in the formation of N-substituted imines. The process involves mixing the aldehyde with the amine, often in a solvent like methanol (B129727) or ethanol (B145695), and heating the mixture to drive the reaction to completion. scirp.org

Hydrazones: Similarly, reacting the aldehyde with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine (B124118) or acylhydrazides) yields hydrazones. rroij.comjocpr.comresearchgate.net These compounds are characterized by the R-CH=N-NHR' structure and are important intermediates in the synthesis of various heterocyclic compounds. benthamopen.com The synthesis is typically achieved by refluxing the aldehyde and the hydrazide in a suitable solvent. researchgate.net

Oxidation Reactions to Corresponding Carboxylic Acids

The aldehyde group is susceptible to oxidation and can be converted to the corresponding carboxylic acid, 2-(5-acetyl-2-thienyl)benzoic acid. This transformation requires the use of specific oxidizing agents capable of selectively oxidizing aldehydes without affecting other functional groups in the molecule.

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Chromic acid derivatives, such as chromic anhydride-acetic acid complex or dichromates (e.g., potassium dichromate). google.com

The reaction is typically conducted in a suitable solvent at temperatures ranging from 0°C to the boiling point of the solvent. google.com The selective oxidation of the aldehyde is a key step for creating derivatives with a carboxylic acid functionality, which can then be used in further reactions like esterification or amidation.

Reduction Reactions to Corresponding Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding (2-(5-acetyl-2-thienyl)phenyl)methanol. This reduction is a common transformation in organic synthesis and can be accomplished using a variety of reducing agents.

Standard reagents for the reduction of aldehydes include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is effective for reducing aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also effectively reduces aldehydes to primary alcohols.

The reaction typically involves treating the aldehyde with the reducing agent in an appropriate solvent, such as ethanol or tetrahydrofuran, followed by a workup step to isolate the alcohol product.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

The core reactivity of the aldehyde is defined by the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com The carbon atom of the C=O group is sp² hybridized, resulting in a trigonal planar geometry. openstax.org Due to the higher electronegativity of oxygen, this carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

The reaction mechanism proceeds in two main steps:

A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. This results in the formation of a tetrahedral alkoxide intermediate where the carbon is now sp³ hybridized. openstax.orglibretexts.org

The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by the addition of a weak acid or water during workup, to yield a neutral alcohol product. openstax.orglibretexts.org

Because the initial aldehyde's carbonyl carbon is planar, a nucleophile can attack from either the top or bottom face with equal probability. libretexts.org This has important stereochemical consequences. The aldehyde carbon is prochiral, and its reaction with a nucleophile (that is not itself chiral) leads to the formation of a new stereocenter. As there is no preference for attack from either face, the reaction produces a racemic mixture, meaning an equal amount of both possible enantiomers. libretexts.org

Reactivity Profile of the Acetyl Group (–COCH₃)

The acetyl group attached to the thiophene (B33073) ring provides a second site of reactivity, primarily at the α-carbon (the methyl group), which has acidic protons.

Claisen-Schmidt Condensation Leading to Chalcone (B49325) Derivatives

The most significant reaction involving the acetyl group of this compound is the Claisen-Schmidt condensation. wikipedia.orgwisdomlib.org This is a base-catalyzed crossed aldol (B89426) condensation between a ketone (in this case, the acetyl group) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orglibretexts.org This reaction is a cornerstone for the synthesis of chalcones, which are α,β-unsaturated ketones. sysrevpharm.orgchemrevlett.com

The mechanism for the Claisen-Schmidt condensation proceeds as follows:

Enolate Formation: A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), removes an acidic α-hydrogen from the methyl group of the acetyl moiety. sysrevpharm.orgnih.gov This creates a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a separate aldehyde molecule. sysrevpharm.org

Dehydration: The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated π-system. libretexts.org The final product is a chalcone derivative. sysrevpharm.orgresearchgate.net

This reaction is highly versatile, as a wide variety of aromatic aldehydes can be used, leading to a large library of chalcone derivatives based on the this compound scaffold. sysrevpharm.orgnih.gov The reactions are often carried out at room temperature by stirring the reactants in a solvent like ethanol. sysrevpharm.org

Other Acetylation-Based Derivatizations and Transformations

The acetyl group on the thiophene ring serves as a versatile handle for a variety of chemical transformations beyond simple acylation reactions. These derivatizations allow for the introduction of new functional groups and the construction of more complex molecular scaffolds.

One significant transformation is the Knoevenagel condensation . The acetyl group's α-protons are acidic enough to react with active methylene (B1212753) compounds in the presence of a base. For instance, the reaction of related 5-aryl-2-acetylthiophenes with malononitrile (B47326), catalyzed by ammonium (B1175870) acetate (B1210297), leads to the formation of a new alkene, although the reaction can be slow depending on the substrate mdpi.com. This reaction provides a pathway to extend the carbon chain and introduce functionalities like nitriles and esters.

The acetyl ketone can also be a precursor for various other functional groups through established organic reactions. These include:

Oxidation reactions , such as the Baeyer-Villiger oxidation using a peroxy acid, which would convert the acetyl group into an acetate ester.

Reduction reactions , where the ketone is selectively reduced to a secondary alcohol using agents like sodium borohydride. This alcohol can then be used in further reactions, such as esterification or etherification .

The Willgerodt-Kindler reaction , which can transform the acetyl group into a thioamide, providing a gateway to thiazole (B1198619) synthesis and other sulfur-containing heterocycles.

α-Halogenation , where the acetyl group is treated with a halogenating agent (e.g., N-bromosuccinimide) to introduce a halogen on the α-carbon. The resulting α-haloketone is a key intermediate for the synthesis of various heterocycles, including thiazoles and imidazoles sci-hub.se.

These transformations highlight the acetyl group's role as a key synthetic linchpin for creating a wide range of derivatives from the parent molecule.

TransformationReagentsProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile), Base (e.g., Ammonium Acetate)α,β-Unsaturated Compound
Baeyer-Villiger OxidationPeroxy Acid (e.g., m-CPBA)Acetate Ester
ReductionReducing Agent (e.g., NaBH₄)Secondary Alcohol
Willgerodt-Kindler ReactionSulfur, Amine (e.g., Morpholine)Thioamide
α-HalogenationHalogenating Agent (e.g., NBS, Br₂)α-Haloketone

Reactivity Profile of the Thienyl Ring

The thiophene ring is an electron-rich aromatic heterocycle, generally exhibiting high reactivity towards electrophilic substitution, reported to be many times faster than that of benzene wikipedia.orgnih.gov. However, the reactivity and regioselectivity in this compound are significantly influenced by the two substituents already present on the ring.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

In this compound, the thiophene ring is substituted at the C2 and C5 positions. The C2 position holds the benzaldehyde-substituted phenyl ring, and the C5 position bears the acetyl group. Both the acetyl group and the aryl group are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack lkouniv.ac.in. This deactivation means that electrophilic aromatic substitution (EAS) on this thiophene nucleus would require more forcing conditions compared to unsubstituted thiophene.

The available positions for substitution are C3 and C4. The directing effects of the existing substituents would determine the regiochemical outcome of any potential EAS reaction. The acetyl group is a meta-director, which in a thiophene ring directs incoming electrophiles to the C4 position. The 2-aryl group also deactivates the ring. Therefore, any further substitution, such as nitration or halogenation, would be challenging and likely occur at the C4 position, the position least deactivated by the combination of the two groups. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity researchgate.netdalalinstitute.com.

Cyclization and Heterocycle Formation Reactions (e.g., pyrazoline, thiazole, oxazole (B20620) derivatives)

The dual carbonyl functionality of this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. The aldehyde and ketone groups can be selectively or simultaneously involved in cyclization reactions to build new rings.

Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds with significant biological activities. A common route to 2-pyrazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine. Starting from this compound, a chalcone can be synthesized via a Claisen-Schmidt condensation. This can proceed in two ways:

The acetyl group reacts with a different aromatic aldehyde.

The benzaldehyde (B42025) group reacts with an appropriate methyl ketone.

The resulting chalcone can then be treated with hydrazine hydrate, often in a solvent like acetic acid or ethanol, to yield the corresponding 1-acetyl-2-pyrazoline derivative. scispace.comacs.org This method is versatile and allows for the synthesis of a large library of pyrazoline derivatives by varying the reaction partners. scispace.comnih.gov

Thiazole Derivatives: Thiazoles are another important class of heterocycles. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation. sci-hub.se This synthesis involves the reaction of an α-haloketone with a thioamide. researchgate.net For this compound, the acetyl group can be first converted to an α-haloketone (e.g., by reaction with bromine). This intermediate can then be condensed with a thioamide (such as thiourea) to form the 2-aminothiazole (B372263) ring. sci-hub.sejetir.org This strategy provides a direct route to functionalized thiazoles attached to the thienyl-phenyl scaffold.

Oxazole Derivatives: The synthesis of oxazoles can also be achieved from this precursor. The Van Leusen oxazole synthesis provides a direct route by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov In this case, the benzaldehyde moiety of the molecule would react with TosMIC in the presence of a base like potassium carbonate to form a 5-substituted oxazole ring directly attached to the thienyl-phenyl system. ijpsonline.com Alternatively, the Robinson-Gabriel synthesis can be employed, which involves the cyclodehydration of an α-acylamino ketone. ijpsonline.comsemanticscholar.org This would require first converting the acetyl group into an α-amino ketone and then acylating the amino group, followed by cyclization.

HeterocycleKey ReactionReactants with this compound Moiety
PyrazolineClaisen-Schmidt Condensation & CyclizationAldehyde/Ketone + Hydrazine Hydrate
ThiazoleHantzsch Synthesisα-Haloketone (from acetyl group) + Thioamide
OxazoleVan Leusen SynthesisAldehyde + TosMIC
OxazoleRobinson-Gabriel Synthesisα-Acylamino Ketone (from acetyl group)

Investigations into Cascade and Tandem Reactions for Advanced Molecular Architectures

The strategic placement of functional groups in this compound makes it a promising substrate for cascade (or tandem) reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly efficient as they combine multiple bond-forming events without isolating intermediates, often leading to a significant increase in molecular complexity. 20.210.105

One potential cascade pathway involves the ortho-substituted benzaldehyde moiety. The reaction of ortho-formyl benzonitriles with pronucleophiles has been shown to initiate cascade sequences leading to complex heterocycles like isoindolin-1-ones. nih.gov Similarly, this compound could undergo an initial reaction at the aldehyde, for example, a Knoevenagel or Wittig reaction, to introduce a new reactive handle. This new intermediate could then participate in an intramolecular cyclization.

For instance, converting the aldehyde to a vinyl group would create a 2-(1-alkenyl)-type intermediate. Such structures are known to undergo intramolecular Prins/Friedel-Crafts cyclization when treated with a Lewis acid. beilstein-journals.org This cascade would involve the formation of an oxocarbenium ion from the aldehyde derivative, followed by intramolecular attack from the vinyl group, and a final Friedel-Crafts alkylation onto an available aromatic ring, potentially leading to fused polycyclic systems. beilstein-journals.org The reaction selectivity and pathway would depend heavily on the specific substrate and reaction conditions employed. acs.org Such strategies offer a powerful approach to rapidly assemble advanced molecular frameworks from readily available starting materials. mdpi.com

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the physicochemical properties of a molecule from its electronic structure. For 2-(5-Acetyl-2-thienyl)benzaldehyde, these calculations can reveal details about its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. mdpi.com By employing functionals like B3LYP with a suitable basis set such as 6-31G+(d,p), the most stable conformation of this compound can be predicted. mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

For instance, in a related compound, 2-acetylthiophene (B1664040), DFT calculations have been used to determine its structural parameters. dntb.gov.ua Similar calculations for this compound would involve optimizing the geometry to find the lowest energy state. The electronic properties, such as the total energy, dipole moment, and charge distribution, can also be derived from these DFT studies. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Structures

ParameterPredicted Value
C=O (acetyl) bond length~1.22 Å
C-C (ring-acetyl) bond length~1.48 Å
C=O (aldehyde) bond length~1.21 Å
C-C (ring-aldehyde) bond length~1.47 Å
Thiophene (B33073) C-S bond length~1.72 Å
Phenyl C-C bond length~1.40 Å
Dihedral angle (Thiophene-Phenyl)Variable, dependent on conformation

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely to be centered on the electron-withdrawing acetyl and benzaldehyde (B42025) groups. This distribution indicates that the thiophene ring would be the site of electrophilic attack, whereas the carbonyl carbons of the acetyl and aldehyde groups would be susceptible to nucleophilic attack. DFT studies on related thiophene derivatives have shown that such substitutions significantly influence the HOMO-LUMO gap and thus the molecule's reactivity. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Higher energy due to the electron-rich thiophene ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lower energy due to the electron-withdrawing acetyl and benzaldehyde groups.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A moderate gap is expected, suggesting a balance between stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color spectrum to represent different electrostatic potential values on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and aldehyde groups due to their high electronegativity. Conversely, positive potential would be expected around the hydrogen atoms and the carbonyl carbons. Such analysis is crucial for understanding intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling can be employed to explore the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the highest energy points along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction mechanism and predicting its rate. For reactions involving this compound, such as its synthesis via a Claisen-Schmidt condensation, DFT calculations could be used to model the reaction pathway and characterize the relevant transition states. manipal.edu

For example, in the synthesis of chalcone (B49325) derivatives from 2-acetylthiophene, computational studies can elucidate the energetics of the condensation reaction, confirming the most plausible mechanism. manipal.edu

Prediction of Kinetic and Thermodynamic Parameters in Reaction Systems

Computational chemistry allows for the prediction of important kinetic and thermodynamic parameters, such as activation energies, reaction enthalpies, and Gibbs free energies. These parameters are essential for determining the feasibility and rate of a reaction. For instance, in a study of thiophene carboxylic acid thiourea (B124793) derivatives, DFT was used to calculate their thermodynamic properties. mdpi.com

By calculating the energy of the reactants, transition state, and products, the activation energy for a reaction involving this compound can be determined. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome. While specific experimental kinetic and thermodynamic data for reactions of this compound are scarce, computational models can provide reliable estimates.

Table 3: Hypothetical Thermodynamic Data for a Reaction of this compound

Thermodynamic ParameterPredicted Value (Illustrative)Significance
Enthalpy of Reaction (ΔH) NegativeIndicates an exothermic reaction.
Gibbs Free Energy of Reaction (ΔG) NegativeIndicates a spontaneous reaction under standard conditions.
Activation Energy (Ea) ModerateSuggests the reaction proceeds at a measurable rate at a given temperature.

Note: These values are illustrative and would need to be calculated for a specific reaction using appropriate computational methods.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting its three key fragments: the benzaldehyde ring, the thiophene ring, and the acetyl group. Conformational analysis, the study of the energy changes associated with these rotations, is crucial for understanding the molecule's preferred shapes and, consequently, its physical and chemical properties. scribd.comlibretexts.org

The molecule's flexibility arises from rotation around two main torsional angles:

The angle between the benzaldehyde and thiophene rings.

The angle between the thiophene ring and the acetyl group.

For the acetylthiophene moiety, two principal planar conformers are considered: the O,S-cis and the O,S-trans isomers. These refer to the orientation of the acetyl group's carbonyl oxygen relative to the thiophene's sulfur atom. Theoretical calculations on similar 2-acetylthiophenes suggest that the O,S-cis conformer, where the carbonyl oxygen is oriented towards the sulfur atom, is often the more stable form in both the gas phase and in solution. This preference can be attributed to favorable electrostatic interactions.

The rotation of the 2-thienyl group relative to the benzaldehyde ring introduces further conformational possibilities. Steric hindrance between the ortho-aldehyde group on the benzene (B151609) ring and the adjacent hydrogen on the thiophene ring plays a significant role in determining the most stable arrangement. The molecule is unlikely to be perfectly planar due to these steric clashes. Quantum chemical calculations are employed to determine the potential energy surface for this rotation, identifying energy minima that correspond to the most stable conformers. These stable forms typically involve a twisted arrangement where the two aromatic rings are not coplanar. This deviation from planarity is a balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric repulsion.

Table 1: Predicted Stable Conformers and Dihedral Angles for this compound This table presents hypothetical data based on computational studies of analogous compounds.

ConformerDihedral Angle 1 (Benzaldehyde-Thiophene, degrees)Dihedral Angle 2 (Thiophene-Acetyl, degrees)Relative Energy (kcal/mol)Key Interactions
Twisted O,S-cis~35°~0° (cis)0.00 (Global Minimum)Steric repulsion between rings, favorable O-S interaction.
Twisted O,S-trans~35°180° (trans)~1.5 - 2.5Steric repulsion between rings, less favorable O-S interaction.
Planar Transition StateVariable> 4.0Maximum steric hindrance between rings.

In Silico Prediction of Molecular Characteristics and Interactions (Non-biological Focus)

In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic properties of compounds like this compound without the need for empirical measurement. rsc.org These computational approaches allow for the optimization of the molecule's geometry to find its most stable three-dimensional structure and for the calculation of a wide range of characteristics that are critical for material science applications. rsc.orgbohrium.com

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide insights into the electronic structure. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic excitability and chemical reactivity. A smaller gap generally correlates with higher reactivity and the ability to absorb light at longer wavelengths, which is a desirable property for materials used in optoelectronics. researchgate.net

Another valuable prediction is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show negative potential (red/yellow) around the carbonyl oxygens of the aldehyde and acetyl groups, indicating their nucleophilic character. Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the aldehydic proton.

Table 2: Predicted Molecular Properties of this compound via DFT Calculations This table presents hypothetical data based on computational studies of analogous compounds.

PropertyPredicted ValueSignificance
EHOMO-6.2 eVRelates to electron-donating ability.
ELUMO-2.5 eVRelates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.7 eVIndicates electronic stability and optical properties. researchgate.net
Dipole Moment~3.5 - 4.5 DInfluences solubility and intermolecular interactions.
Polarizability~25 - 30 ųMeasure of electronic cloud distortion in an electric field.

The properties and conformational preferences of this compound can be significantly influenced by its environment, particularly the solvent. Computational chemistry models this influence using either implicit or explicit solvation models. acs.orgresearchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com These models are computationally efficient for predicting how a solvent's polarity affects the molecule's stability and electronic structure. For this compound, a polar solvent would be expected to preferentially stabilize conformers with a larger dipole moment. This could potentially alter the relative energy difference between the O,S-cis and O,S-trans conformers.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. rsc.org This approach, often combined with molecular dynamics simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While the target molecule does not have strong hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors. In protic solvents like alcohols or water, specific hydrogen bonds to these oxygen atoms could form, further influencing conformational preferences and altering the electronic properties, such as the energy of the LUMO. nih.gov DFT studies on similar ketones have shown that a hybrid cluster-continuum model, which includes a few explicit solvent molecules in the first solvation shell and treats the rest as a continuum, often provides the most accurate results. researchgate.netrsc.org

The unique structure of this compound, which combines electron-withdrawing aldehyde and acetyl groups with an electron-rich, π-conjugated thiophene-benzene backbone, makes it an interesting candidate for material science. nano-ntp.com Thiophene-based organic compounds are widely studied for their potential use in electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). orientjchem.org

The performance of such materials is heavily dependent on their molecular-level properties, which can be predicted computationally. The HOMO and LUMO energy levels are particularly important for designing organic solar cells, as they determine the open-circuit voltage (Voc) and the efficiency of charge transfer when paired with an appropriate acceptor material. researchgate.net The extended π-conjugation across the molecule facilitates intramolecular charge transfer (ICT), a process that is fundamental to the function of many organic electronic materials. mdpi.com

Furthermore, the molecule's ability to self-assemble and form ordered structures in the solid state is critical for charge transport in devices like OFETs. Computational analysis of intermolecular interactions can predict how molecules will pack in a crystal lattice. The presence of polar carbonyl groups and the aromatic rings suggests that π-π stacking and dipole-dipole interactions will be the dominant forces governing solid-state packing. The specific conformation adopted by the molecule will directly impact the efficiency of this packing and, therefore, the charge mobility of the resulting material. Theoretical studies can thus guide the chemical modification of the core structure to enhance these properties for targeted material science applications. nano-ntp.com

Coordination Chemistry Investigations and Supramolecular Assembly

Ligand Design and Metal Chelation Properties of 2-(5-Acetyl-2-thienyl)benzaldehyde

The design of this compound as a ligand is predicated on the strategic placement of its coordinating moieties. The presence of both an aldehyde and an acetyl group, coupled with the thienyl and benzaldehyde (B42025) rings, offers multiple potential binding sites for metal ions. This versatility allows for the formation of a variety of coordination complexes with diverse structural and electronic properties.

Role of Aldehyde and Acetyl Moieties in Metal Coordination

The aldehyde and acetyl groups are the primary sites for metal coordination in this compound. The oxygen atoms of these carbonyl functionalities possess lone pairs of electrons that can be readily donated to a metal center, forming stable coordinate bonds. In many instances, these groups can act in concert to form a chelate ring with the metal ion, a configuration that enhances the stability of the resulting complex.

The coordination of these moieties to a metal ion is often confirmed through spectroscopic techniques. For instance, in the infrared (IR) spectra of metal complexes derived from similar aldehyde- and acetyl-containing ligands, a shift in the characteristic carbonyl stretching frequencies (ν(C=O)) to lower wavenumbers is typically observed upon complexation. This shift is indicative of the weakening of the C=O bond due to the donation of electron density from the oxygen atom to the metal center. bendola.com

Furthermore, the formation of Schiff base ligands through the condensation reaction of the aldehyde group with a primary amine introduces an imine nitrogen atom (C=N) which, along with the acetyl oxygen, can participate in metal chelation. sci-hub.sejuniperpublishers.com This versatility in forming various Schiff bases further expands the coordination possibilities of this compound derivatives. sci-hub.se

Thiophene (B33073) Ring as a Potential Coordination Site

The thiophene ring, a sulfur-containing aromatic heterocycle, introduces another dimension to the coordination chemistry of this compound. wikipedia.org While the acetyl and aldehyde groups are the more common coordination sites, the sulfur atom in the thiophene ring can also participate in binding to certain metal ions, particularly soft metals that have a higher affinity for soft donor atoms like sulfur.

The involvement of the thiophene sulfur in coordination can lead to different coordination modes. In some cases, the ligand may act as a tridentate ligand, coordinating through the aldehyde oxygen, the acetyl oxygen, and the thiophene sulfur. This mode of coordination would result in the formation of two chelate rings, further enhancing the stability of the complex. The coordination of the thiophene sulfur is often evidenced by changes in the NMR spectra and can be definitively confirmed by single-crystal X-ray diffraction studies. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. jchemlett.com The resulting complexes can be isolated as crystalline solids and their structures can be elucidated through a combination of spectroscopic and crystallographic techniques.

The general synthetic route often involves the condensation of a primary amine with the aldehyde or ketone group of the ligand to form a Schiff base, which then reacts with a metal salt. sci-hub.se The choice of the metal ion and the reaction conditions can influence the stoichiometry and geometry of the final complex.

Single-Crystal X-ray Diffraction Studies of Coordination Compounds

For metal complexes of ligands similar to this compound, SCXRD studies have revealed a variety of coordination modes and geometries. For instance, in some palladium(II) complexes of thiophene-substituted thiosemicarbazones, the ligand coordinates in a tridentate fashion through a cyclometalated thiophene ring, an imine nitrogen, and a sulfur atom. researchgate.net The solid-state structures of these complexes are often stabilized by a network of intermolecular interactions, such as hydrogen bonding and π-π stacking. acs.org

Table 1: Selected Crystallographic Data for Metal Complexes of Related Ligands

CompoundMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Ni(L)2(H2O)2]Ni(II)Distorted OctahedralNi-N: 1.84, 1.85; Ni-O: 1.79, 1.80 bendola.com
[Pd(L1)Cl]Pd(II)Distorted Square Planar- researchgate.net
[Zn(DE)Cl2]Zn(II)Distorted Tetrahedral- acs.org
[Cd(DE)Br2]Cd(II)Distorted Tetrahedral- acs.org

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide valuable insights into the nature of metal-ligand interactions in coordination complexes.

Infrared (IR) Spectroscopy: As mentioned earlier, a shift in the carbonyl stretching frequency is a key indicator of coordination through the aldehyde and acetyl groups. bendola.com The appearance of new bands in the far-IR region can often be attributed to the formation of metal-oxygen and metal-nitrogen bonds. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the electronic environment of the ligand upon coordination. Shifts in the resonances of protons and carbons near the coordination sites can provide evidence for complex formation. tandfonline.com

UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra can help in determining the coordination geometry of the complex. frontiersin.org For example, the electronic spectra of Ni(II), Cu(II), and Co(II) complexes can help distinguish between tetrahedral, square planar, and octahedral geometries. orientjchem.org

Table 2: Key Spectroscopic Data for Metal Complexes of Related Ligands

ComplexTechniqueKey ObservationsInterpretationReference
[Ni(L)2(H2O)2]IRShift of ν(C=N) and disappearance of ν(OH)Coordination through azomethine N and hydroxyl O bendola.com
[Cu(L)(H2O)]CH3COOIRShift of ν(C=N) and disappearance of ν(OH)Coordination through azomethine N and hydroxyl O bendola.com
Schiff base complexes13C NMRPeaks at ~114-144 ppm (aromatic, pyridine, thiophene C), ~123-180 ppm (C-N, C=N)Characterization of ligand structure tandfonline.com
Ni(dipyvd)2UV-Vis-NIRd-d transitions at 10,600 cm-1 and 14,800 cm-1Suggests octahedral geometry frontiersin.org

Fundamental Studies in Metal-Catalyzed Reactions (General Principles)

The metal complexes derived from this compound and related ligands have potential applications as catalysts in a variety of organic transformations. The principles of metal-catalyzed reactions often involve the coordination of reactants to the metal center, which activates them towards subsequent transformations.

Transition metal-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The catalytic cycle typically involves steps such as oxidative addition, transmetalation, and reductive elimination. The nature of the ligand plays a crucial role in modulating the reactivity and selectivity of the metal catalyst. For instance, the electronic and steric properties of the ligand can influence the rate of the catalytic reaction and the distribution of products.

In the context of ligands like this compound, the presence of multiple donor atoms can lead to the formation of stable and well-defined catalytic species. The carbonyl groups can pre-coordinate the metal catalyst, bringing it in close proximity to the C-H bond that is to be functionalized. rsc.org Furthermore, the ability to tune the electronic properties of the ligand by introducing different substituents on the aromatic rings provides a means to fine-tune the catalytic activity of the corresponding metal complexes. The development of new catalytic systems based on such versatile ligands remains an active area of research. acs.org

Exploration of Self-Assembly Processes Leading to Supramolecular Architectures

The field of supramolecular chemistry leverages non-covalent interactions to construct complex, well-defined architectures from molecular building blocks. The molecule this compound is a compelling candidate for such studies, possessing a unique combination of functional groups—an aldehyde, a ketone (acetyl), and two distinct aromatic rings (phenyl and thienyl)—that offer a rich variety of potential intermolecular interactions. While direct experimental studies on the self-assembly of this specific compound are not extensively documented in current literature, its supramolecular behavior can be inferred from detailed investigations of its constituent moieties. The interplay between hydrogen bonding, π-π stacking, and other weak interactions is expected to govern its assembly into higher-order structures.

Detailed Research Findings from Analogous Systems

The self-assembly of aromatic aldehydes, ketones, and thiophene derivatives has been a subject of significant research, providing a strong basis for predicting the behavior of this compound.

Role of the Aldehyde and Acetyl Groups: The carbonyl groups present in both the benzaldehyde and the acetyl moieties are potent hydrogen bond acceptors. Crystal engineering studies on various benzaldehyde derivatives have demonstrated that weak C–H···O hydrogen bonds are a predominant feature, often generating diverse supramolecular synthons that guide the formation of multi-dimensional networks. rsc.org The aldehyde oxygen atom is also a capable halogen bond acceptor, suggesting its potential to participate in a range of directional interactions. acs.orgresearchgate.net In molecules containing both acetyl and aromatic groups, the carbonyl oxygen readily participates in hydrogen bonding, while the aromatic systems drive assembly through π-π stacking interactions, leading to intriguing supramolecular structures. researchgate.netnih.gov

Influence of the Thiophene Ring: The thiophene ring is a key component in many organic semiconductors and its intermolecular interactions are well-studied. The major source of attraction in thiophene dimers is the dispersion interaction, which is highly dependent on the orientation of the molecules. researchgate.netacs.org The π-system of the thiophene ring facilitates π-π stacking, which, along with other forces, can significantly influence the packing structure in the solid state. acs.org Furthermore, the sulfur heteroatom can participate in specific non-covalent interactions, including S···O and S···F contacts in appropriately substituted molecules, which can dictate molecular conformation and packing. nih.govscispace.com In some thiophene derivatives, C-H···O interactions have been observed to form ribbon-like structures. nih.gov

Synergistic Interactions and Supramolecular Architectures: The combination of these functional groups within this compound suggests a competition and synergy between various non-covalent forces. The formation of primary structural motifs, such as dimers or linear chains, is likely to be driven by the stronger and more directional C–H···O hydrogen bonds involving the acetyl and aldehyde groups. These primary assemblies can then be organized into more complex 2D sheets or 3D frameworks through π-π stacking of the phenyl and thienyl rings. The interplay of C–H···O hydrogen bonds with C–H···π and π-π stacking interactions is a common strategy in the self-assembly of complex organic molecules, leading to robust supramolecular ensembles. rsc.org The planarity of the thienyl-phenyl scaffold, influenced by the torsion angle between the rings, will also be a critical factor in determining the efficiency of the crystal packing. acs.org It is anticipated that these varied interactions would lead to the formation of well-ordered crystalline materials.

Potential Non-Covalent Interactions in the Self-Assembly of this compound

The following table summarizes the key potential non-covalent interactions that could direct the self-assembly of this compound, with typical geometric parameters derived from studies of analogous compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)Description
Hydrogen BondAromatic C-HCarbonyl Oxygen (C=O)3.4 - 3.5Formation of chains or dimers, a primary synthon in many aromatic aldehydes. acs.org
Hydrogen BondMethyl C-HCarbonyl Oxygen (C=O)~3.5Contributes to the stability of the overall crystal packing. rsc.org
π-π StackingThiophene RingThiophene Ring3.8 - 4.0Parallel or offset stacking, driven by dispersion forces, crucial for electronic communication. researchgate.netnih.gov
π-π StackingPhenyl RingPhenyl/Thiophene Ring3.5 - 4.0Inter-chain or inter-sheet interactions leading to 3D network formation. acs.org
C-H···π InteractionAromatic/Aliphatic C-HPhenyl/Thiophene π-system~3.8Further stabilizes the packing of aromatic rings. researchgate.net
Sulfur···Oxygen (S···O)Thiophene SulfurCarbonyl Oxygen~3.3A potential directional interaction that can influence molecular conformation. nih.gov

Applications in Advanced Materials Science

Luminescent and Fluorescent Materials Development

The development of new luminescent and fluorescent materials is crucial for various applications, including sensors, bio-imaging, and lighting technologies. The design of such materials often relies on the principle of intramolecular charge transfer (ICT), a phenomenon that is expected to be present in 2-(5-Acetyl-2-thienyl)benzaldehyde.

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a key indicator of ICT characteristics. For a molecule like this compound, the thiophene (B33073) ring can act as an electron donor (D) and the acetyl and benzaldehyde (B42025) moieties as electron acceptors (A), creating a D-π-A (Donor-π-Acceptor) system.

The design principles for such solvatochromic systems are well-established:

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating fragment, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting fragment. This leads to a significant increase in the dipole moment of the excited state compared to the ground state. mdpi.commdpi.com

Solvent Stabilization: Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum as solvent polarity increases. researchgate.netresearchgate.net

Lippert-Mataga Analysis: The change in dipole moment upon excitation can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity function. mdpi.com

While specific experimental data for this compound is not available, studies on analogous donor-acceptor thiophene derivatives demonstrate significant solvatochromic shifts, confirming the validity of these design principles. mdpi.comrsc.org

Table 1: Conceptual Solvatochromic Properties of a D-π-A Thiophene System This table is a conceptual representation based on typical findings for similar compounds and does not represent experimental data for this compound.

Solvent Polarity (ET(30)) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
n-Hexane 30.9 ~380 ~450 High
Toluene 33.9 ~385 ~470 Higher
Chloroform 39.1 ~390 ~500 Even Higher
Acetone 42.2 ~395 ~530 Very High
Acetonitrile (B52724) 45.6 ~400 ~550 Highest

Organic-inorganic hybrid materials combine the properties of both components, such as the processability and luminescence of organic molecules with the stability and mechanical strength of inorganic matrices. The functional groups on this compound, namely the aldehyde and acetyl groups, provide reactive sites for covalent bonding or strong interactions with inorganic precursors (e.g., silica (B1680970) or titania) through sol-gel processes.

The conceptual incorporation would involve:

Functionalization: The aldehyde or acetyl group could be chemically modified to introduce moieties, such as alkoxysilanes, that can co-condense with inorganic precursors like tetraethoxysilane (TEOS).

Sol-Gel Process: The functionalized thiophene derivative is mixed with the inorganic precursor in a suitable solvent. Hydrolysis and condensation reactions lead to the formation of a rigid inorganic network with the organic chromophore covalently integrated.

This approach would lead to solid-state luminescent materials with enhanced thermal and photochemical stability compared to the pure organic compound.

Semiconducting Polymers and Organic Electronics

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. The title compound could serve as a monomer or a precursor for a side chain in semiconducting polymers.

The aldehyde functionality of this compound is particularly useful for polymer synthesis. It can participate in various condensation polymerization reactions, such as Knoevenagel or Wittig reactions, with appropriate comonomers. For instance, reaction with a molecule containing an active methylene (B1212753) group could yield a polymer with a π-conjugated backbone.

A conceptual synthetic route could involve the polymerization of a derivative of this compound with a comonomer to create a donor-acceptor (D-A) copolymer. The electronic properties of the resulting polymer could be tuned by the choice of the comonomer. nih.govwhiterose.ac.uk

The electronic properties of thiophene-based polymers can be finely tuned through molecular design. For a polymer derived from this compound, several strategies could be employed:

Introduction of Electron-Donating/Withdrawing Groups: The inherent donor-acceptor character can be further modulated. For example, modifying the benzaldehyde ring with additional electron-donating or withdrawing substituents would alter the HOMO and LUMO energy levels of the resulting polymer. rsc.org

Regioregularity: In polymers where the monomer can be incorporated in different orientations, controlling the regioregularity is crucial for achieving high charge carrier mobilities. rsc.org

Table 2: Conceptual Electronic Properties of Polymers Derived from Thiophene-Benzaldehyde Monomers This table is a conceptual representation and does not represent experimental data.

Polymer Modification Expected Effect on HOMO Level Expected Effect on LUMO Level Expected Effect on Band Gap
Increased Donor Strength on Benzene (B151609) Ring Increase Minimal Change Decrease
Increased Acceptor Strength on Thiophene Decrease Decrease Minimal Change
Enhanced Backbone Planarity Increase Decrease Decrease

The potential of polymers derived from this compound in OLEDs and OPVs is based on established principles of device physics.

OLEDs: In an OLED, the polymer would serve as the emissive layer. The color of the emitted light would be determined by the energy gap between the HOMO and LUMO levels. By tuning the molecular structure as described above, the emission color could be controlled. Efficient injection of charge carriers (holes and electrons) from the electrodes is crucial, and the HOMO and LUMO levels of the polymer must be aligned with the work functions of the anode and cathode, respectively.

OPVs: In an OPV, a blend of a donor polymer and an acceptor material (like a fullerene derivative) forms the active layer. Upon light absorption, the polymer generates an exciton (B1674681) (a bound electron-hole pair), which then needs to be dissociated at the donor-acceptor interface. For efficient charge separation, the LUMO level of the donor polymer should be higher than that of the acceptor, and the HOMO level of the donor should be lower than that of the acceptor. The open-circuit voltage of the solar cell is related to the difference between the HOMO of the donor and the LUMO of the acceptor.

Electroconductive Materials and Redox Behavior

The electrochemical polymerization of thiophene-containing monomers is a well-established method for producing conductive polymers. These materials are of significant interest for applications in electronics, such as in organic light-emitting diodes (OLEDs) and electrochromic devices. researchgate.net The process typically involves the oxidative coupling of monomer units to form a conjugated polymer chain.

Studies on related thiophene derivatives have demonstrated the feasibility of this approach. For instance, the electrochemical polymerization of monomers like 1,4-bis(2-thienyl)-2,5-difluorobenzene and 2,3-di(2-thienyl)quinoxaline results in the formation of electroactive polymer films. electrochemsci.orgresearchgate.net These polymers exhibit reversible redox behavior, meaning they can be switched between neutral and oxidized (doped) states, which is accompanied by a change in their optical and conductive properties. electrochemsci.orgresearchgate.net The polymerization generally occurs at the α-positions of the thiophene rings, leading to a highly conjugated backbone. electrochemsci.org

While direct electrochemical polymerization studies on this compound are not extensively documented in the reviewed literature, the presence of the thienyl group suggests its potential as a monomer for creating novel conductive polymers. The acetyl and benzaldehyde functionalities could further influence the properties of the resulting polymer, such as its solubility, morphology, and electronic characteristics.

The electrical conductivity of polymers derived from thiophene-based monomers is intrinsically linked to their molecular architecture. Factors such as the planarity of the polymer chain, the extent of π-conjugation, and intermolecular interactions play a crucial role in determining the material's ability to transport charge.

The introduction of different functional groups and structural motifs can significantly modulate these properties. For example, incorporating units that enhance molecular planarity and facilitate intermolecular electronic conjugation can lead to improved conductivity. rsc.org The structure of the monomer directly influences the morphology and properties of the resulting polymer film. For example, poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) films have been observed to have a porous structure composed of globular clusters. electrochemsci.org

Interactive Table: Electrochemical Properties of Related Thiophene-Based Polymers

MonomerPolymerKey Electrochemical PropertiesPotential Applications
1,4-Bis(2-thienyl)-2,5-difluorobenzenePoly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P)Shows five different colors under various potentials; optical contrast of 46% at 605 nm. electrochemsci.orgElectrochromic devices. electrochemsci.org
2,3-di(2-thienyl)quinoxalinePoly[2,3-di(2-thienyl)quinoxaline]Exhibits low bandgap and both p- and n-doping capabilities. researchgate.netOrganic electronics. researchgate.net
2,5-di(2-thienyl)pyrrolesPoly(2,5-di(2-thienyl)pyrroles)Can be electrochemically polymerized to form conductive materials. researchgate.netresearchgate.net"Organic metals," components of organic light-emitting diodes. researchgate.net

Mechanochromic Luminescent Systems Research

Mechanochromic luminescence is a phenomenon where the emission color of a material changes in response to mechanical stimuli, such as grinding or shearing. This property is of great interest for applications in sensors, security inks, and data storage. The underlying mechanism often involves a transition between different solid-state packing arrangements, such as from a crystalline to an amorphous phase, which alters the intermolecular interactions and, consequently, the photophysical properties.

Research on compounds with structural similarities to this compound has shown promise in this area. For instance, dithiophene aldehyde/ketone derivatives have been designed as luminescent molecular rotors. researchgate.net The introduction of a thienyl unit into certain molecular frameworks has been shown to improve molecular planarity and facilitate intermolecular electronic conjugation, which can enhance stimuli-responsive luminescent chromism in the solid state. rsc.org

Boron complexes incorporating thienyl units have exhibited multi-step mechanochromic luminescence, where different colors are produced by tapping and then grinding the material. rsc.org This behavior is attributed to the generation of new energy levels upon mechanical treatment. Similarly, some organic 1,2-diketones display a change in their room-temperature phosphorescence (RTP) color upon mechanical stimulation, a phenomenon linked to a crystalline-to-amorphous transition. researchgate.net

While direct research on the mechanochromic properties of this compound is not available in the provided search results, its molecular structure, which combines a flexible linkage with chromophoric units, suggests that it could be a valuable building block for designing new mechanochromic materials. The interplay of the acetyl, thienyl, and benzaldehyde groups could lead to unique solid-state packing and stimuli-responsive behaviors.

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For compounds analogous to 2-(5-Acetyl-2-thienyl)benzaldehyde, such as those containing thiophene (B33073) and benzaldehyde (B42025) moieties, FT-IR and Raman spectra reveal characteristic vibrational frequencies. For instance, the carbonyl (C=O) stretching vibrations of the acetyl and aldehyde groups are expected to appear as strong bands in the IR spectrum, typically in the range of 1600-1710 cm⁻¹. dtu.dk The presence of the thiophene ring can be confirmed by characteristic C-S stretching and ring deformation modes. researchgate.net Studies on related chalcones containing a 5-chlorothiophene moiety have utilized FT-IR to characterize the synthesized compounds. researchgate.net Theoretical calculations, often performed using Density Functional Theory (DFT), can complement experimental data by predicting vibrational frequencies and aiding in the assignment of spectral bands. researchgate.net

Raman spectroscopy offers a complementary technique, particularly for identifying non-polar bonds and providing information about the molecular backbone. scispace.com In the context of monitoring reactions involving similar structures, Raman spectroscopy has been used to track the consumption of reactants like 5-acetyl-2-methoxypyridine (B1337146) by observing changes in specific spectral bands. dtu.dk

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C=OStretch~1700
Acetyl C=OStretch~1680
Aromatic C=CStretch~1600, 1580, 1450
Thiophene RingC-S Stretch, Ring DeformationsVarious
C-HAromatic and Aliphatic Stretches~3100-2850

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of organic molecules. nih.govscribd.combbhegdecollege.com

¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the chemical environment of each proton. The aldehyde proton is expected to resonate at a significantly downfield chemical shift, typically around δ 9.9-10.1 ppm. rsc.org The protons on the benzaldehyde and thiophene rings will appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns revealing their substitution pattern. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region, likely around δ 2.4-2.6 ppm. For example, in a related compound, 4-acetylbenzaldehyde, the aldehyde proton appears at δ 10.12 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. docbrown.info The carbonyl carbons of the aldehyde and acetyl groups are highly deshielded and appear at the downfield end of the spectrum (δ 190-200 ppm). docbrown.info The aromatic and thiophene carbons would resonate in the δ 120-150 ppm range. The methyl carbon of the acetyl group would be found at a much higher field. In benzaldehyde, the aldehyde carbon resonates at δ 192.3 ppm. docbrown.info

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule. nih.gov These experiments would definitively link the acetyl group to the thiophene ring and the thiophene ring to the benzaldehyde moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.9 - 10.1~192
Acetyl (COCH₃)~2.5~198
Acetyl (CH₃)~2.5~27
Aromatic/Thiophene (CH)~7.0 - 8.0~125 - 150

Mass Spectrometry (MS, ESI-MS, GC-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (230.28 g/mol ). guidechem.com The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) and the aldehyde group (CHO), leading to characteristic fragment ions. Analysis of related compounds, such as chalcones containing a thiophene moiety, has utilized mass spectrometry to confirm their structures. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for separating it from complex mixtures. epa.govepa.gov

The separation of this compound and related impurities can be achieved by optimizing HPLC conditions. This involves selecting an appropriate stationary phase (e.g., a C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), and detection wavelength. researchgate.netresearchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to achieve better separation of components with different polarities. researchgate.net For similar compounds, reversed-phase HPLC is a common choice. nih.govnih.gov

To improve the detection sensitivity of aldehydes and ketones in HPLC, derivatization strategies can be employed. greyhoundchrom.com Aldehydes can be reacted with a labeling reagent to form a highly fluorescent or UV-active derivative. nih.govnih.govrsc.org For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent for carbonyl compounds, forming hydrazones that can be readily detected by UV-Vis detectors. epa.govepa.gov Another approach involves using fluorescent labeling reagents like N-acetylhydrazine acridone (B373769) (AHAD), which can significantly enhance detection limits when using a fluorescence detector. nih.govnih.govrsc.org

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Insights

For this compound, a single-crystal XRD analysis would reveal the planarity of the thiophene and benzaldehyde rings and the dihedral angle between them. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. iucr.org Studies on related thiophene-containing chalcones have utilized single-crystal XRD to determine their molecular structures and analyze their packing in the crystal lattice. mdpi.comnih.gov The crystal structure of a related compound, methyl 2-acetyl-5′-(2-thienyl)-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate, has been determined by X-ray analysis, confirming its structure. researchgate.net

Cyclic Voltammetry (CV) for Electrochemical Properties and Redox Potentials

The electrochemical response of this molecule is expected to be influenced by both the electron-withdrawing acetyl group and the benzaldehyde moiety attached to the thiophene ring. The thiophene ring itself is known to undergo oxidation at positive potentials. ajrconline.org The presence of the acetyl group, an electron-withdrawing group, would likely make the oxidation of the thiophene ring more difficult, shifting the oxidation potential to a more positive value compared to unsubstituted thiophene.

A study on bis(2-acetylthiophene) thiocarbohydrazone showed a single reduction peak around -1.1 V (vs. Ag/AgCl). tandfonline.com While not directly comparable, this provides a reference point for the reduction of the acetylthiophene moiety. The exact redox potentials of this compound would need to be determined experimentally.

Table 1: Postulated Electrochemical Properties of this compound based on Analogous Compounds

PropertyExpected BehaviorReference Compounds
Oxidation Potential Expected to be at a relatively high positive potential due to the electron-withdrawing acetyl group on the oxidizable thiophene ring.Thiophene, 2-acetylthiophene (B1664040) derivatives asianpubs.orgajrconline.org
Reduction Potential Expected to show reduction peaks corresponding to the carbonyl groups of the acetyl and aldehyde functions.Bis(2-acetylthiophene) thiocarbohydrazone tandfonline.com
Reversibility The redox processes may be quasi-reversible or irreversible, indicating potential instability of the resulting radical ions. asianpubs.orgresearchgate.net2-acetylthiophene-4-phenyl-3-thiosemicarbazone metal complexes asianpubs.org

Note: The values and behaviors in this table are estimations based on related compounds and require experimental verification for this compound.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and provides insights into its conjugation system. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. researchgate.netbohrium.commdpi.comnih.gov

The conjugated system extends across the benzaldehyde and the 2-thienyl rings. The presence of the acetyl group further influences the electronic distribution. Based on studies of similar 2-thienyl benzaldehyde derivatives, absorption maxima (λmax) can be anticipated. For instance, new oxazolone (B7731731) derivatives containing azo dyes linked to benzaldehyde moieties show λmax values in the range of 392-464 nm. researchgate.net While the chromophoric system is different, this highlights the absorption in the visible region for extended conjugated systems involving benzaldehyde.

Computational studies using Density Functional Theory (DFT) on related benzaldehyde derivatives have been used to predict their electronic properties and UV-Vis spectra. mdpi.com Such studies on 2-(thiophen-2-yl)benzaldehyde (B1304819) suggest that the electronic transitions are influenced by the charge-transfer characteristics between the thiophene and benzaldehyde rings.

The spectrum of this compound would likely display high-energy π→π* transitions, probably below 300 nm, originating from the aromatic rings. Lower energy transitions, possibly in the 300-400 nm range, would be attributable to the extended conjugation and intramolecular charge transfer (ICT) character from the thiophene donor to the acetyl and aldehyde acceptor groups. The n→π* transitions of the carbonyl groups are also expected, though they are typically weaker in intensity.

Table 2: Predicted UV-Visible Absorption Data for this compound

Type of TransitionExpected Wavelength Range (nm)Associated Molecular Orbitals
π→π250 - 300Transitions involving the π-orbitals of the thiophene and benzene (B151609) rings.
Intramolecular Charge Transfer (ICT) / π→π300 - 400HOMO→LUMO transition with charge transfer character from the thienyl ring to the benzaldehyde and acetyl moieties.
n→π*> 350Transitions involving the non-bonding electrons of the carbonyl oxygen atoms.

Note: The wavelength ranges are estimations based on data from analogous compounds and computational studies and require experimental confirmation. researchgate.netmdpi.comnih.gov

Future Research Perspectives and Methodological Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Green Chemistry Principles

The synthesis of complex biaryl compounds like 2-(5-Acetyl-2-thienyl)benzaldehyde traditionally relies on multi-step sequences that may involve harsh conditions or expensive catalysts. Future research will likely focus on developing more streamlined and sustainable synthetic protocols. Key areas of innovation include:

C-H Bond Activation: Direct C-H functionalization represents a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials. Future strategies could involve the direct coupling of a benzaldehyde (B42025) derivative with 2-acetylthiophene (B1664040), guided by a transient directing group on the aldehyde, which would significantly improve atom economy. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot procedures where multiple starting materials react sequentially to form the target compound can drastically improve efficiency. An MCR approach could potentially construct the core structure and install the functional groups in a single, convergent step. longdom.orgnih.gov

Green Catalysis and Solvents: Emphasis will be placed on replacing homogeneous metal catalysts (e.g., palladium) with reusable, heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or montmorillonite. mdpi.com The exploration of green solvents like water or ionic liquids, and even solvent-free conditions assisted by microwave or ultrasound irradiation, aligns with the principles of sustainable chemistry. longdom.orgmdpi.com

Mechanochemistry: Solid-state synthesis through ball milling offers a solvent-free alternative that can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution-phase chemistry. acs.org

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic Strategy Advantages Potential Challenges Key Principles
Traditional Cross-Coupling Well-established, reliable for many substrates.Requires pre-functionalization, often uses expensive and toxic metal catalysts, potential for metal contamination in the product.---
Direct C-H Activation/Arylation High atom economy, reduces synthetic steps. rsc.orgRequires specific directing groups, catalyst optimization can be challenging, potential for regioselectivity issues.Atom Economy, Efficiency
Multicomponent Reactions (MCRs) High efficiency, convergence, complexity from simple precursors. longdom.orgRequires careful design and optimization of reaction conditions to avoid side products.Efficiency, Green Chemistry
Green Catalysis Catalyst recyclability, reduced waste, often milder conditions. mdpi.comCatalyst deactivation, potential for leaching, scalability can be an issue for some systems.Green Chemistry, Sustainability
Mechanochemistry Solvent-free, reduced energy consumption, faster reactions. acs.orgScalability requires specialized equipment, reaction monitoring can be difficult.Green Chemistry, Efficiency

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The dual reactivity of the aldehyde and acetyl carbonyl groups, combined with the electron-rich nature of the thiophene (B33073) ring, offers fertile ground for exploring novel chemical transformations. Future research could investigate:

Domino and Cascade Reactions: The strategic placement of the two carbonyl groups could trigger intramolecular cyclization or condensation reactions to build complex polycyclic heterocyclic systems. For example, under specific conditions, the molecule could undergo a cascade reaction initiated by one carbonyl group, with the second participating in a subsequent ring-closing step. ehu.es

Aldehyde as a Directing Group: The aldehyde function can be used as a traceless directing group to facilitate C-H functionalization at other positions on the benzaldehyde or thienyl ring, enabling the synthesis of more complex derivatives. rsc.org

Photochemical Reactions: The conjugated π-system of the thienyl-phenyl scaffold suggests that photochemical transformations, such as [2+2] cycloadditions or electrocyclizations, could be explored to generate novel molecular architectures not accessible through thermal methods.

Intramolecular Rearrangements: Investigating acid- or base-catalyzed rearrangements could lead to the discovery of unprecedented molecular scaffolds.

Integration of Advanced Computational Methods for Predictive Design and Discovery of New Chemical Entities

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound and its derivatives, advanced computational methods can be applied to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the feasibility of novel synthetic routes, and understand the regioselectivity of transformations. This can minimize trial-and-error experimentation. acs.org

Design Molecules with Tailored Properties: By calculating electronic properties such as HOMO-LUMO energy gaps, computational methods can predict the optoelectronic characteristics of new derivatives, guiding the synthesis of materials for applications like organic electronics. arabjchem.orgacs.org

Virtual Screening and Molecular Docking: For medicinal chemistry applications, computational docking can predict the binding affinity of derivatives to biological targets like enzymes or receptors. acs.orgarabjchem.orgnih.gov This allows for the rational design of new potential therapeutic agents before their synthesis, saving significant time and resources.

Emerging Applications in Interdisciplinary Scientific Domains

While the direct applications of this compound are not yet established, its structural motifs are present in molecules with significant utility in various scientific fields. Future research could explore its potential as a key building block in several interdisciplinary domains:

Materials Science: The conjugated thienyl-phenyl system is a common feature in organic electronic materials. Derivatives could be synthesized and polymerized to create conductive or semiconductive materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.orgresearchgate.net

Medicinal Chemistry: Thiophene and benzaldehyde moieties are prevalent in pharmacologically active compounds. The title compound could serve as a scaffold for developing novel therapeutic agents. For instance, related thienyl derivatives have shown activity as GABAA receptor positive allosteric modulators, and chalcones derived from 2-acetylthiophene have been investigated as anticancer agents. arabjchem.orgacs.orgresearchgate.net

Chemical Sensing: The carbonyl groups and the aromatic system could act as binding sites for specific ions or molecules. Derivatives could be functionalized with fluorophores to create chemosensors that signal the presence of an analyte through a change in fluorescence.

Potential Application Area Rationale / Related Compounds Key Molecular Feature
Organic Electronics 2,5-Diarylthiophenes and furans are used in optoelectronic materials. acs.orgConjugated π-system of the thienyl-phenyl core.
Medicinal Chemistry Thienyl-thiazolopyrimidines act as GABAA modulators; acs.org Thiophene-based chalcones show anticancer activity. arabjchem.orgBi-aryl scaffold with functional handles (carbonyls) for derivatization.
Chemical Sensors Carbonyl groups can act as hydrogen bond acceptors or Lewis basic sites for ion binding.Aldehyde and acetyl functional groups.

Challenges and Opportunities in Scaling Up Synthesis and Fabrication of Materials

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms or tons) presents significant challenges that also create opportunities for innovation.

Challenges:

Cost of Goods: The expense of starting materials and catalysts, particularly precious metals like palladium used in cross-coupling, can be prohibitive for large-scale synthesis.

Process Safety: Exothermic reactions or the use of hazardous reagents and solvents require careful management and specialized equipment on a larger scale.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly for large quantities. mdpi.com Developing scalable crystallization or distillation methods is crucial.

Waste Management: Large-scale synthesis generates significant waste, posing environmental and economic challenges.

Opportunities:

Process Optimization: Scaling up necessitates the development of more robust and efficient processes, potentially leading to the discovery of better catalysts or reaction conditions.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and can facilitate easier scale-up compared to batch processes. acs.org This approach is ideal for managing highly reactive intermediates or exothermic reactions.

Catalyst Recovery: Developing methods for efficient recovery and reuse of expensive catalysts is a key opportunity to improve the economic viability and sustainability of the synthesis. mdpi.com

Addressing these challenges through process chemistry and chemical engineering will be critical for realizing the potential applications of this compound and its derivatives in materials and other commercial products. purdue.edu

Q & A

Q. What are the recommended synthetic routes for 2-(5-Acetyl-2-thienyl)benzaldehyde, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis of thienyl-substituted benzaldehydes typically involves condensation or cross-coupling reactions. For example, analogous compounds like 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde are synthesized via Suzuki-Miyaura coupling between halogenated benzaldehydes and thienyl boronic acids, followed by acetylation (if required) . Key challenges include:
  • Regioselectivity : Ensuring the thienyl group attaches at the correct position on the benzaldehyde ring.
  • Purification : Removing byproducts (e.g., unreacted starting materials) using column chromatography or recrystallization.
  • Yield Optimization : Adjusting catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–120°C) to improve efficiency .

Table 1 : Example Synthetic Conditions for Analogous Compounds

CompoundReaction TypeCatalystYield (%)Reference
5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehydeSuzuki couplingPd(PPh₃)₄65–70
4-(5-Acetylthiophen-2-yl)benzaldehydeFriedel-Crafts acylationAlCl₃50–55

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and acetyl methyl groups (δ 2.5–2.7 ppm). ¹³C NMR confirms aldehyde (δ ~190 ppm) and acetyl carbonyl (δ ~200 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry, as demonstrated for 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde (CCDC deposition number available) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities affecting spectra .
  • Step 2 : Cross-validate with multiple techniques (e.g., compare IR and Raman spectra for C=O stretches) .
  • Step 3 : Re-examine computational parameters (e.g., solvent effects, DFT functional used) to align with experimental conditions .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require higher temperatures.
  • Workflow Table :
ParameterOptimization StrategyExpected Outcome
TemperatureIncremental increases (70°C → 120°C)Higher conversion rates
Catalyst Loading1 mol% → 5 mol% PdReduced reaction time
PurificationGradient column chromatographyImproved purity (>95%)

Q. How is this compound utilized in designing metal-organic frameworks (MOFs) or coordination complexes?

  • Methodological Answer : The aldehyde and acetyl groups act as ligands for metal ions (e.g., lanthanides, transition metals). For example:
  • Coordination Sites : The aldehyde oxygen and thienyl sulfur can bind to metals, forming complexes with luminescent or catalytic properties .
  • MOF Synthesis : React with Zn(NO₃)₂ or Cu(OAc)₂ in solvothermal conditions (120°C, 24 hrs) to form porous structures. Characterization via PXRD and BET analysis confirms framework topology .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding bond angles in thienyl-substituted benzaldehydes?

  • Methodological Answer :
  • Case Study : Variations in C-S-C bond angles (thiophene ring) may arise from crystal packing effects. Compare multiple datasets (e.g., CCDC entries) to identify trends .
  • Computational Modeling : Perform DFT calculations to compare gas-phase vs. solid-state geometries .

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